
2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one” is a semi-synthetic derivative of quercetin . It was obtained via a single-step modification of the natural compound . The product was characterized by NMR, mass spectrometry, and HPLC .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one” was characterized by NMR, mass spectrometry, and HPLC . Preliminary molecular modeling studies suggest that this compound could efficiently interact with PDE5 .
Aplicaciones Científicas De Investigación
Antitumor Applications
- Quinolin-4-one derivatives, including structures similar to 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one, have been designed and synthesized as potential antitumor agents. Some of these compounds exhibited significant inhibitory activity against tumor cell lines and were evaluated in preclinical studies (Chou et al., 2010).
Influenza Inhibition
- Derivatives of 3-hydroxyquinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. These compounds showed potent inhibitory effects, suggesting potential applications in antiviral therapy (Sagong et al., 2013).
Fluorescence Properties
- Research on 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which are structurally related to the queried compound, has been conducted to evaluate their fluorescence properties. These studies aimed to explore their potential use as molecular fluorescent probes (Motyka et al., 2011).
Antitubercular Potency
- A library of substituted 4-hydroxyquinolin-2(1H)-ones, closely related to the queried compound, was designed and synthesized. Some derivatives showed significant inhibitory concentrations against Mycobacterium tuberculosis, indicating potential applications in antitubercular therapy (de Macedo et al., 2017).
Mecanismo De Acción
Target of Action
A structurally similar compound, a gallocatechin analogue (gc-2), has shown potential to inhibit multiple targets of sars-cov-2 .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other quinoline derivatives, which typically bind to their targets and modulate their activity .
Biochemical Pathways
Given its structural similarity to other quinoline derivatives, it may be involved in pathways related to viral replication or inflammatory response .
Pharmacokinetics
Like other quinoline derivatives, it is likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Given its potential antiviral activity, it may inhibit viral replication and reduce inflammation .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-18-11-7-9(17)3-4-10(11)15(21)16(22)14(18)8-2-5-12(19)13(20)6-8/h2-7,19-20,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRIRXXIRXCNJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)C(=C1C3=CC(=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735082 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313739-02-4 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

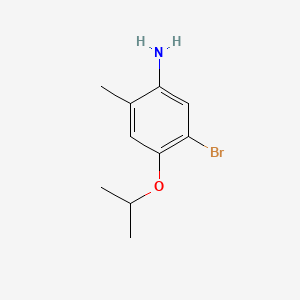
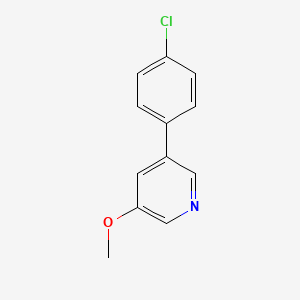

![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)
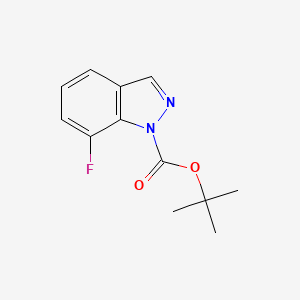
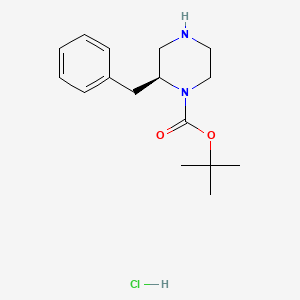



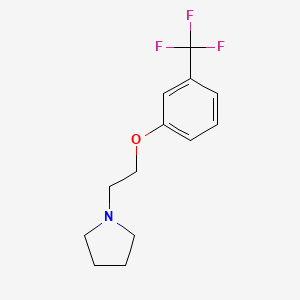
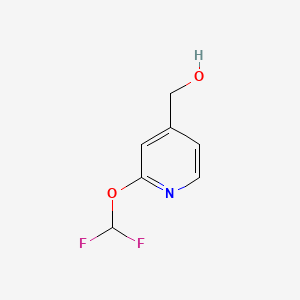
![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid](/img/structure/B599233.png)